molecular formula C7H5BrN2O B596157 6-Bromo-2-methyloxazolo[5,4-b]pyridine CAS No. 116081-18-6

6-Bromo-2-methyloxazolo[5,4-b]pyridine

Cat. No.: B596157
CAS No.: 116081-18-6
M. Wt: 213.034
InChI Key: CJLGQBJRFKPOLW-UHFFFAOYSA-N
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Description

6-Bromo-2-methyloxazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C7H5BrN2O It is characterized by a fused oxazole and pyridine ring system, with a bromine atom at the 6-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyloxazolo[5,4-b]pyridine typically involves the cyclization of 3-amino-5-bromopyridin-2-ol with trimethyl orthoacetate. The reaction is carried out in a microwave reactor at 120°C for 2 hours . The reaction mixture is then concentrated and purified using silica gel chromatography to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-methyloxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced forms of the oxazole ring.

Scientific Research Applications

6-Bromo-2-methyloxazolo[5,4-b]pyridine has several applications in scientific research, including:

    Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of biological pathways and enzyme interactions due to its unique structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyloxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxazole ring play crucial roles in binding to these targets, influencing biological pathways and cellular processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level.

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-methyloxazolo[5,4-b]pyridine is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

6-Bromo-2-methyloxazolo[5,4-b]pyridine is a heterocyclic compound notable for its unique fused ring structure, which combines both oxazole and pyridine functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrN2OC_7H_6BrN_2O, with a molecular weight of approximately 200.04 g/mol. The presence of a bromine atom at the 6-position and a methyl group at the 2-position contributes to its distinctive reactivity and biological profile.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a critical role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it an important consideration in polypharmacy scenarios.
  • Neuropharmacological Effects : The compound has been explored for its potential as a modulator of muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype. Allosteric modulation of these receptors may offer therapeutic avenues for treating neurocognitive disorders such as Alzheimer's disease .
  • Anticancer Activity : Preliminary studies have shown that derivatives of oxazolo[5,4-b]pyridine exhibit antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against prostate cancer cells (PC-3) and pancreatic cancer cells (MIA PaCa-2) .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Cytochrome P450 Interaction : The compound's ability to inhibit CYP1A2 suggests that it may alter metabolic pathways for various substrates, potentially leading to increased bioavailability or toxicity of other drugs.
  • Muscarinic Receptor Modulation : As an allosteric modulator at mAChRs, it can enhance or inhibit receptor activity depending on the presence of endogenous agonists like acetylcholine. This modulation could lead to improved cognitive functions or reduced symptoms in neuropsychiatric disorders.
  • Antiproliferative Mechanisms : The antiproliferative effects observed in cancer studies may be attributed to cell cycle arrest mechanisms or induction of apoptosis in malignant cells.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

  • A study evaluating various oxazolo[5,4-b]pyridine derivatives found significant antiproliferative activity against multiple cancer cell lines. Notably, compounds that induced G0/G1 phase arrest showed the most promise as potential anticancer agents .
  • Research on muscarinic receptor modulators indicated that selective activation of M4 mAChRs could reverse hyperdopaminergic behaviors in preclinical models, suggesting therapeutic applications for cognitive enhancement in disorders like schizophrenia and Alzheimer's disease .

Comparative Analysis

The following table summarizes key characteristics and biological activities compared to similar compounds:

Compound NameKey FeaturesBiological Activity
This compound Bromine at 6-position; methyl at 2-positionCYP1A2 inhibition; M4 receptor modulation; anticancer
5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine Methylthio group instead of bromineAltered enzyme inhibition profile
Pyrazolo[3,4-b]pyridine derivatives Different ring structurePotential neuropharmacological effects

Q & A

Basic Research Questions

Q. Q1. What are the optimal synthetic routes for preparing 6-bromo-2-methyloxazolo[5,4-b]pyridine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclization and halogenation steps. A common approach starts with a substituted pyridine precursor, where bromine is introduced via electrophilic substitution. Key steps include:

  • Cyclization: A pyridine derivative is reacted with a carbonyl source (e.g., chloroacetone) under acidic conditions to form the oxazole ring .
  • Bromination: Direct bromination at the 6-position using N-bromosuccinimide (NBS) in a solvent like DMF or CCl₄ at 0–25°C .

Critical parameters:

  • Temperature control during bromination prevents over-substitution.
  • Catalytic Lewis acids (e.g., FeCl₃) improve regioselectivity.
  • Purification via column chromatography (silica gel, hexane/EtOAc) yields >85% purity.

Q. Q2. What spectroscopic methods are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Confirm substitution patterns. The methyl group at C2 appears as a singlet (~δ 2.5 ppm). Bromine deshields adjacent protons (C6-H: δ 8.2–8.5 ppm) .
  • Mass Spectrometry (HRMS): Exact mass (C₇H₅BrN₂O) = 230.96 g/mol. Fragmentation patterns distinguish regioisomers .
  • X-ray Crystallography: Resolves ambiguities in ring fusion and substituent orientation .

Advanced Research Questions

Q. Q3. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Answer: The bromine at C6 enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key findings:

  • Suzuki Reactions: Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids (K₂CO₃, dioxane, 80°C). Electron-deficient boronic acids yield higher conversions (>90%) due to enhanced oxidative addition .
  • Challenges: Steric hindrance from the methyl group at C2 reduces coupling efficiency at C5. Microwave-assisted synthesis (120°C, 30 min) improves rates .

Q. Q4. What biological targets have been explored for this compound derivatives, and how do structural modifications alter activity?

Answer:

  • Kinase Inhibition: Analogues with appended sulfonamide groups show nanomolar IC₅₀ against CDK2 and EGFR kinases. The bromine enhances hydrophobic binding in ATP pockets .
  • Antimicrobial Activity: Methyl-to-ethyl substitution at C2 improves lipid solubility, enhancing Gram-positive bacterial inhibition (MIC = 2 µg/mL vs. S. aureus) .

Mechanistic Insight:

  • Docking Studies: Bromine forms halogen bonds with kinase hinge regions (e.g., EGFR T790M mutant) .
  • SAR Table:
DerivativeSubstitutionIC₅₀ (CDK2, nM)
ParentNone1200
6-Bromo-2-ethylC2-Ethyl350
6-Bromo-2-methyl-sulfonamideC2-SO₂NH₂45

Q. Q5. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do these align with experimental data?

Answer:

  • DFT Calculations (B3LYP/6-31G):*
    • Bromine increases electron density at C5 (MEP: −0.35 e⁻), making it susceptible to nucleophilic attack.
    • HOMO-LUMO gap (4.2 eV) correlates with UV-Vis λₘₐₓ = 290 nm (experimental: 285 nm) .
  • Reactivity Validation: Nucleophilic substitution at C5 occurs with KCN in DMSO, yielding 5-cyano derivatives (70% yield) .

Q. Methodological Challenges

Q. Q6. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer: Discrepancies often arise from impurity profiles or assay conditions. Recommendations:

  • Purity Assurance: Use HPLC-MS (C18 column, 0.1% TFA/ACN gradient) to confirm >95% purity .
  • Standardized Assays: Re-evaluate IC₅₀ values under uniform conditions (e.g., ATP concentration, pH 7.4).
  • Meta-Analysis: Cross-reference data from PubChem BioAssay (AID 1259401) and ChEMBL .

Properties

IUPAC Name

6-bromo-2-methyl-[1,3]oxazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLGQBJRFKPOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855934
Record name 6-Bromo-2-methyl[1,3]oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116081-18-6
Record name 6-Bromo-2-methyloxazolo[5,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116081-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methyl[1,3]oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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